4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
Description
4-Amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol (CAS: 144729-37-3, Mol. Wt.: 261.13) is a triazole derivative characterized by a 3,5-dichlorophenyl substituent and a thiol (-SH) group at position 2. Its structure combines electron-withdrawing chlorine atoms with the electron-donating amino (-NH₂) and thiol groups, creating a unique electronic profile. This compound has been investigated for diverse applications, including antimicrobial activity and as a precursor for Schiff base ligands .
Properties
IUPAC Name |
4-amino-3-(3,5-dichlorophenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N4S/c9-5-1-4(2-6(10)3-5)7-12-13-8(15)14(7)11/h1-3H,11H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHXUIPLUMATJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=NNC(=S)N2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3,5-dichloroaniline with thiourea under acidic conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, and the mixture is heated to facilitate the formation of the triazole ring. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Condensation with Aldehydes (Schiff Base Formation)
The amino group readily reacts with aromatic aldehydes to form Schiff bases. For example:
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Reaction with 3,4-dichlorobenzaldehyde :
Mechanism :
-
Imine formation via nucleophilic attack of the amino group on the aldehyde.
S-Alkylation Reactions
The thiol group undergoes alkylation with halides or activated esters:
Key Insight : Alkylation enhances bioactivity by introducing hydrophobic moieties .
Cyclocondensation with Carboxylic Acids
In phosphorous oxychloride (POCl₃), the compound forms fused heterocycles:
-
Reaction with 3,5-difluoropyridine-2-carboxylic acid :
Conditions :
Thiosemicarbazide Formation
Reaction with aryl isothiocyanates produces thiosemicarbazides, which cyclize under basic conditions:
| Isothiocyanate | Base | Cyclization Product | Application |
|---|---|---|---|
| Phenyl isothiocyanate | NaOH/EtOH | 5-Aryl-1,2,4-triazole-3-thione | Antimicrobial agents |
| 4-Chlorophenyl isothiocyanate | KOH/MeOH | 4-(4-Chlorophenyl)-triazole derivative | Anticancer research |
Key Data :
Mannich Reaction
The amino group participates in Mannich reactions to generate hybrid derivatives:
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Reagents : Formaldehyde + ciprofloxacin.
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Product : S-Bridged ciprofloxacin-triazole hybrids.
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Bioactivity : MIC = 3.25 µg/mL against Mycobacterium smegmatis .
Conditions :
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Ethanol, room temperature, 12 hours.
Oxidation to Disulfides
The thiol group oxidizes in air or with mild oxidants:
-
Product : Bis(4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazol-3-yl) disulfide.
-
Confirmation : Loss of S–H stretch in IR; δ(S–S) at 500–550 cm⁻¹ .
Complexation with Metal Ions
The thiol and amino groups act as ligands for transition metals:
| Metal Salt | Product | Application |
|---|---|---|
| Cu(II) acetate | Tetrahedral Cu-S/N complex | Catalysis in organic synthesis |
| AgNO₃ | Linear Ag-thiolate coordination | Antimicrobial coatings |
Stoichiometry : Typically 1:2 (metal:ligand) .
Key Structural and Spectral Data
| Property | Value/Observation | Technique |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 7.8–8.2 (aromatic H), δ 5.2 (NH₂) | 300 MHz |
| IR (KBr) | ν(N–H) 3350 cm⁻¹, ν(C=S) 1250 cm⁻¹ | FTIR |
| XRD | Monoclinic crystal system | Single-crystal |
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential as an antileishmanial and antimalarial agent.
Industry: Used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in microbial and parasitic metabolism.
Pathways Involved: It inhibits key metabolic pathways, leading to the disruption of cellular processes and ultimately causing cell death.
Comparison with Similar Compounds
Comparison with Similar Triazole-3-Thiol Derivatives
Structural and Electronic Effects of Substituents
The bioactivity and physicochemical properties of triazole-3-thiols are heavily influenced by substituents on the phenyl ring. Below is a comparative analysis:
Key Insight: Electron-donating groups (e.g., -NH₂, -SH) enhance antioxidant activity, while electron-withdrawing substituents (e.g., -Cl, -NO₂) favor applications in synthesis or antimicrobial contexts.
Antioxidant Activity
- Phenyl and Pyridyl Analogs : Exhibited IC₅₀ values of 12–18 μM in DPPH assays, attributed to the electron-donating -NH₂ and -SH groups stabilizing free radicals .
- 3,5-Dichlorophenyl Derivative : Lower antioxidant activity due to chlorine atoms destabilizing radical intermediates .
Antimicrobial Activity
- 3-Chlorophenyl Analog : Demonstrated MIC values of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli .
Antiproliferative Effects
- Quinazolinone-Triazole Hybrids: Compounds with 3,5-difluorophenyl or 4-nitrophenyl groups showed IC₅₀ values of 1.76–3.91 μM against HeLa cells . The dichlorophenyl variant may exhibit similar potency, but structural studies are needed.
Physicochemical and Commercial Considerations
Biological Activity
4-Amino-5-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article delves into its biological properties, particularly its antimicrobial, antioxidant, and potential therapeutic applications.
- Molecular Formula : C₈H₆Cl₂N₄S
- Molecular Weight : 261.13 g/mol
- CAS Number : 144729-37-3
- IUPAC Name : 4-amino-5-(3,5-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Case Study: Antimicrobial Evaluation
A study conducted on derivatives of triazole compounds demonstrated that the tested compound displayed varying degrees of antimicrobial activity. The results indicated:
| Compound | Zone of Inhibition (mm) | Gram -ve Bacteria | Gram +ve Bacteria | Fungi |
|---|---|---|---|---|
| 4-amino-5-(3,5-dichlorophenyl)-4H-triazole-3-thiol | 7.50 | E. coli (7.50) | S. aureus (6.80) | C. albicans (3.90) |
| Other derivatives | Varies | Varies | Varies | Varies |
The compound showed a notable zone of inhibition against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent .
Antioxidant Activity
The antioxidant properties of triazole derivatives have been investigated extensively. Research indicates that compounds similar to this compound exhibit significant free radical scavenging abilities.
Antioxidant Assays
In vitro assays such as DPPH and ABTS tests have been used to quantify the antioxidant capabilities of these compounds. For instance:
- Compound demonstrated an IC50 value comparable to standard antioxidants like ascorbic acid.
This suggests that the compound may play a role in mitigating oxidative stress-related diseases .
Other Biological Activities
Beyond antimicrobial and antioxidant effects, triazole derivatives have shown promise in various therapeutic areas:
- Anticancer Activity : Some studies suggest potential anticancer properties through mechanisms involving apoptosis induction in cancer cells.
- Anti-inflammatory Effects : Triazole derivatives are being explored for their anti-inflammatory effects in preclinical models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
